4-Amino-3-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(methylamino)benzamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of benzamide, characterized by the presence of both amino and methylamino groups attached to the benzene ring. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-Amino-3-(methylamino)benzamide:
Route 2: This route directly involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is employed for the synthesis of this compound. This system allows for precise control over reaction conditions, leading to high yields and selectivity. The reaction typically involves the use of 4-methylbenzene-1,3-diamine and benzoic anhydride as starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzamides, and various acylated products .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is a crucial building block for many drug candidates, including those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The amino and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methyl-3-nitrophenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
4-Amino-3-(methylamino)benzamide is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C8H11N3O |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-amino-3-(methylamino)benzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) |
InChI-Schlüssel |
UNUGQHUWVAHKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.